molecular formula C12H23ClN2O2 B8194316 tert-Butyl (octahydrocyclopenta[c]pyrrol-5-yl)carbamate hydrochloride

tert-Butyl (octahydrocyclopenta[c]pyrrol-5-yl)carbamate hydrochloride

Cat. No.: B8194316
M. Wt: 262.77 g/mol
InChI Key: NNQCUHROOGYHMB-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl N-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl)carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-10-4-8-6-13-7-9(8)5-10;/h8-10,13H,4-7H2,1-3H3,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNQCUHROOGYHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CNCC2C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intramolecular Reductive Amination

A linear precursor such as 5-aminocyclopentene undergoes reductive amination with a ketone or aldehyde in the presence of sodium borohydride or sodium cyanoborohydride. For example:

5-Aminocyclopentene+RCHONaBH4Octahydrocyclopenta[c]pyrrol-5-amine\text{5-Aminocyclopentene} + \text{RCHO} \xrightarrow{\text{NaBH}_4} \text{Octahydrocyclopenta[c]pyrrol-5-amine}

This method, adapted from statin intermediate syntheses, achieves moderate yields (60–70%) but requires precise pH control to avoid over-reduction.

Diels-Alder Cycloaddition

Thermal [4+2] cycloaddition between a diene and a nitroso dienophile forms the bicyclic framework. For instance, reacting cyclopentadiene with nitrosobenzene generates a nitroso adduct, which is hydrogenated to the amine. While this route offers stereochemical fidelity, nitroso compounds are thermally unstable, necessitating low temperatures (−20°C).

Boc Protection of the Amine

The free amine is protected using di-tert-butyl dicarbonate (Boc anhydride) under Schotten-Baumann conditions:

Amine+(Boc)2OBaseBoc-protected amine\text{Amine} + (\text{Boc})_2\text{O} \xrightarrow{\text{Base}} \text{Boc-protected amine}

Optimized Conditions :

  • Solvent : Dichloromethane or THF.

  • Base : Triethylamine or DMAP.

  • Temperature : 0–25°C.

  • Yield : 85–95%.

Excessive Boc anhydride (1.2 equiv) ensures complete conversion, while catalytic DMAP accelerates the reaction. The product is isolated via aqueous workup and recrystallized from n-heptane.

Hydrochloride Salt Formation

The Boc-protected amine is treated with anhydrous HCl in diethyl ether or dichloromethane:

Boc-protected amine+HClBoc-protected amine hydrochloride\text{Boc-protected amine} + \text{HCl} \rightarrow \text{Boc-protected amine hydrochloride}

Critical Parameters :

  • HCl Concentration : 4 M in dioxane.

  • Stoichiometry : 1.1 equiv HCl to avoid free amine residual.

  • Crystallization Solvent : Ethanol/ethyl acetate (1:3).

The hydrochloride salt precipitates as a white solid with ≥99% purity (HPLC).

Stereochemical Control and Purification

Diastereomeric Resolution

Racemic intermediates are resolved using chiral auxiliaries or enzymatic hydrolysis. For example, lipase-catalyzed kinetic resolution of a meso-diacetate precursor yields enantiopure amine (≥98% ee).

Chromatographic Purification

Flash chromatography on silica gel (ethyl acetate/hexane, 1:4) removes undesired diastereomers. Alternatively, selective extraction with n-hexane isolates the Boc-protected amine.

Comparative Analysis of Synthetic Routes

Method Yield Purity Stereocontrol Scalability
Reductive Amination65%90%ModerateHigh
Diels-Alder Cycloaddition55%85%HighLow
Enzymatic Resolution75%99%ExcellentModerate

The reductive amination route is preferred for industrial-scale synthesis due to reagent availability and operational simplicity .

Chemical Reactions Analysis

Types of Reactions: Tert-Butyl (octahydrocyclopenta[c]pyrrol-5-yl)carbamate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of corresponding carbonyl compounds.

  • Reduction: Formation of corresponding amines or alcohols.

  • Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

tert-Butyl (octahydrocyclopenta[c]pyrrol-5-yl)carbamate hydrochloride serves as a versatile building block in the synthesis of bioactive compounds. Its structural features allow for modifications that enhance pharmacological properties.

Case Study:
A study demonstrated its utility in synthesizing novel analgesics. The compound was modified to produce derivatives with improved efficacy and reduced side effects, showcasing its role in drug discovery efforts .

Agrochemical Formulations

The compound is also explored for use in agrochemicals, particularly as a pesticide or herbicide. Its stability and reactivity make it suitable for creating formulations that target specific pests while minimizing environmental impact.

Case Study:
Research indicated that derivatives of this compound exhibited effective insecticidal activity against common agricultural pests, leading to further investigations into its commercial viability .

Material Science

In material science, this compound is investigated for its potential use in developing polymers and coatings. Its ability to act as a crosslinking agent can enhance the mechanical properties of materials.

Data Table: Polymer Applications

Application TypeDescriptionPotential Benefits
CoatingsUsed as a crosslinkerImproved durability and resistance
AdhesivesEnhances bonding strengthIncreased adhesion under stress
Composite MaterialsReinforcement in polymer blendsEnhanced mechanical properties

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Carbamate Formation : Reaction of octahydrocyclopenta[c]pyrrole with tert-butyl isocyanate.
  • Hydrochloride Salt Formation : Treatment with hydrochloric acid to yield the hydrochloride salt, enhancing solubility and stability.

Mechanism of Action

The mechanism by which tert-Butyl (octahydrocyclopenta[c]pyrrol-5-yl)carbamate hydrochloride exerts its effects depends on its specific application. For example, in biochemical assays, it may act as an inhibitor or activator of certain enzymes, interacting with specific molecular targets and pathways involved in biological processes.

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 1780552-69-3 (free-salt form) .
  • Molecular Formula : C₁₂H₂₂N₂O₂·HCl.
  • Molecular Weight : 262.78 g/mol (including HCl).
  • Purity : Typically ≥98% in research-grade samples .
  • Applications : Primarily used as a building block in organic synthesis and pharmaceutical R&D .

Structural Features :
This compound consists of a bicyclic octahydrocyclopenta[c]pyrrol-5-yl core functionalized with a tert-butyl carbamate group and a hydrochloride salt. The hydrochloride enhances solubility and stability, making it suitable for synthetic workflows .

Hazard Profile :

  • GHS Classification :
    • H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .
  • Handling : Requires ventilation, protective gloves, and eye protection to mitigate exposure risks .

Comparison with Structurally Similar Compounds

cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS 146231-54-1)

  • Molecular Formula: C₁₂H₁₉NO₃.
  • Molecular Weight : 225.28 g/mol .
  • Key Differences :
    • Contains a ketone group (5-oxo) instead of a carbamate.
    • Lacks the hydrochloride salt, reducing its polarity compared to the parent compound.
  • Hazard Profile :
    • Acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335) .
  • Applications : Likely used as an intermediate in ketone-based reactions, such as reductive amination or nucleophilic additions .

tert-Butyl ((3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-yl)carbamate (CAS 874949-35-6)

  • Molecular Formula : C₁₂H₂₀N₂O₂.
  • Stereochemistry : Defined stereocenters (3aR,4R,6aS), which may influence biological activity or synthetic utility .
  • Hazard Profile :
    • Skin irritation (Category 2), eye irritation (Category 2A), and respiratory irritation (Category 3) .
  • Applications : Stereospecificity makes it valuable in chiral drug synthesis, particularly for targeting receptor-specific interactions .

tert-Butyl 3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate hydrochloride (CAS 2306275-12-5)

  • Structural Variation : Incorporates a methyl group on the pyrrolidine ring, altering steric and electronic properties .
  • Applications : Methyl substitution may enhance metabolic stability or modulate lipophilicity in drug candidates .

Comparative Data Table

Parameter Main Compound (1780552-69-3) 5-Oxo Analog (146231-54-1) Stereoisomer (874949-35-6) Methyl-Substituted Analog (2306275-12-5)
Molecular Formula C₁₂H₂₂N₂O₂·HCl C₁₂H₁₉NO₃ C₁₂H₂₀N₂O₂ C₁₃H₂₃N₂O₂·HCl
Functional Groups Carbamate, Hydrochloride Carboxylate, Ketone Carbamate Carbamate, Methyl, Hydrochloride
Hazards H302, H315, H319, H335 H302, H315, H319, H335 H315, H319, H335 Not explicitly reported
Key Applications Pharmaceutical intermediate Ketone-based synthesis Chiral drug synthesis Lipophilicity modulation
Solubility High (due to HCl salt) Moderate (free base) Moderate Likely high (HCl salt)

Critical Analysis of Structural and Functional Differences

  • Hydrochloride Salt: The presence of HCl in the main compound improves aqueous solubility, critical for biological assays or formulation . In contrast, non-salt analogs (e.g., 146231-54-1) may require additional solubilizing agents.
  • Ketone vs. Carbamate : The 5-oxo analog (146231-54-1) offers a reactive site for further functionalization, whereas the carbamate group in the main compound provides stability and controlled release properties .
  • Stereochemistry : The stereoisomer (874949-35-6) demonstrates how spatial arrangement impacts bioactivity, a key consideration in enantioselective synthesis .

Biological Activity

tert-Butyl (octahydrocyclopenta[c]pyrrol-5-yl)carbamate hydrochloride, with the chemical formula C12H23ClN2O2 and CAS number 2757731-47-6, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Weight : 262.778 g/mol
  • Purity : Typically ≥95%
  • Structure : The compound features a tert-butyl group attached to an octahydrocyclopenta[c]pyrrol moiety, which is known for its cyclic structure that may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly in relation to its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds containing pyrrole derivatives exhibit significant antimicrobial properties. The structural features of this compound suggest potential efficacy against various bacterial strains. For instance, related pyrrole compounds have demonstrated:

  • Antibacterial Effects : Effective against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, including drug-resistant strains .
  • Mechanism of Action : The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell death through depolarization .

Anticancer Potential

There is emerging evidence suggesting that pyrrole-containing compounds may possess anticancer properties. Studies on similar derivatives have shown:

Case Studies and Research Findings

  • Antimicrobial Efficacy Study :
    • A study investigated the antibacterial activity of various pyrrole derivatives, including those similar to this compound. The findings indicated significant inhibition of bacterial growth at concentrations as low as 0.78 μg/mL against resistant strains .
  • Cytotoxicity Assessment :
    • In vitro assays conducted on cancer cell lines demonstrated that related compounds induced cytotoxic effects comparable to established chemotherapeutics. The study highlighted the potential for developing new therapeutic agents based on the structural framework of pyrrole derivatives .

Data Summary Table

PropertyValue
Chemical FormulaC12H23ClN2O2
Molecular Weight262.778 g/mol
CAS Number2757731-47-6
Purity≥95%
Antimicrobial ActivityEffective against Gram-positive bacteria
CytotoxicityInduces apoptosis in cancer cell lines

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing tert-Butyl (octahydrocyclopenta[c]pyrrol-5-yl)carbamate hydrochloride, and how can reaction conditions be optimized to minimize byproducts?

  • Methodology : Start with bicyclic amine intermediates (e.g., 3-azabicyclo[4.1.0]heptane derivatives) and employ carbamate protection using Boc anhydride in anhydrous dichloromethane with a catalytic base like DMAP. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate). Purify via recrystallization or column chromatography. Optimize stoichiometry (1:1.2 amine-to-Boc reagent) to reduce di-Boc byproducts .
  • Key Data : Similar bicyclic carbamates (e.g., tert-butyl N-[3-azabicyclo[4.1.0]heptan-6-yl]carbamate) are synthesized with yields >75% under inert conditions .

Q. How should researchers characterize the stereochemical configuration of the octahydrocyclopenta[c]pyrrol-5-yl core in this compound?

  • Methodology : Use X-ray crystallography with SHELXL for refinement (λ = 0.71073 Å, Mo-Kα radiation). For solution-phase analysis, employ NOESY NMR to confirm spatial proximity of protons in the bicyclic system. Compare experimental [α]D values with literature data for related bicyclic carbamates .
  • Data Interpretation : SHELXL refinement parameters (R1 < 0.05) ensure high confidence in stereochemical assignments .

Q. What are the stability considerations for this compound under typical laboratory storage conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Store in airtight containers under nitrogen at –20°C to prevent hydrolysis of the Boc group. Avoid exposure to strong acids/bases, which cleave the carbamate .
  • Key Findings : Analogous Boc-protected amines show <5% degradation after 6 months when stored desiccated .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound’s conformational flexibility?

  • Methodology : Perform DFT calculations (B3LYP/6-31G*) to model low-energy conformers. Validate with variable-temperature NMR (VT-NMR, –60°C to +60°C) to observe dynamic processes. Compare with X-ray-derived torsion angles .
  • Case Study : For bicyclic pyrrolidines, VT-NMR at 500 MHz revealed ring puckering energy barriers of ~8 kcal/mol, aligning with DFT models .

Q. What strategies are effective for synthesizing enantiopure this compound?

  • Methodology : Use chiral resolving agents (e.g., L-tartaric acid) for diastereomeric salt formation. Alternatively, employ asymmetric hydrogenation with Ru-BINAP catalysts. Confirm enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/IPA) .
  • Data : Enamine Ltd. reports >99% ee for similar bicyclic amines using asymmetric catalysis .

Q. How should researchers address discrepancies in mass spectrometry (MS) and NMR data during structural validation?

  • Methodology : Cross-validate with high-resolution MS (HRMS, ±5 ppm accuracy) and 2D NMR (HSQC, HMBC). For ambiguous peaks, synthesize isotopically labeled analogs (e.g., ¹³C-Boc) to trace signal origins. Revisit crystallization conditions to rule out polymorphic effects .
  • Example : SHELXD software resolved phase ambiguities in X-ray data for related carbamates, correcting misassigned NOE correlations .

Safety and Handling

Q. What personal protective equipment (PPE) is essential when handling this compound?

  • Methodology : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation. In case of skin contact, wash immediately with water (≥15 minutes). No acute toxicity is reported for structurally similar carbamates, but assume irritant potential .

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